molecular formula C29H27N3O6S B11451404 Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11451404
M. Wt: 545.6 g/mol
InChI Key: IKYKBRQTHFEEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, cyanoacetates, and other functionalized intermediates. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxidized products.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C29H27N3O6S

Molecular Weight

545.6 g/mol

IUPAC Name

ethyl 5-cyano-6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H27N3O6S/c1-4-37-29(34)26-25(22-11-8-14-38-22)20(16-30)28(32-27(26)18-9-6-5-7-10-18)39-17-24(33)31-21-13-12-19(35-2)15-23(21)36-3/h5-15,25,32H,4,17H2,1-3H3,(H,31,33)

InChI Key

IKYKBRQTHFEEPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.